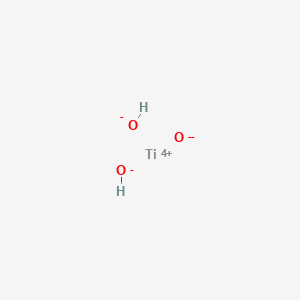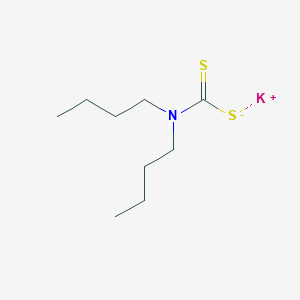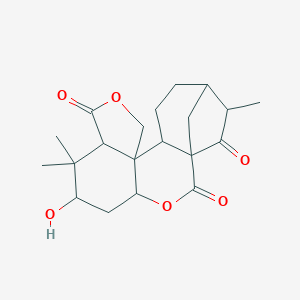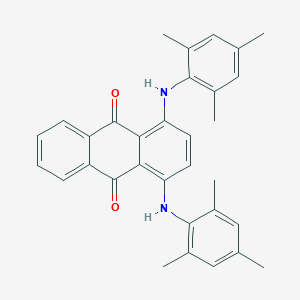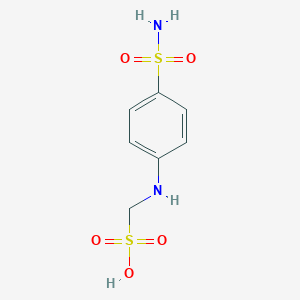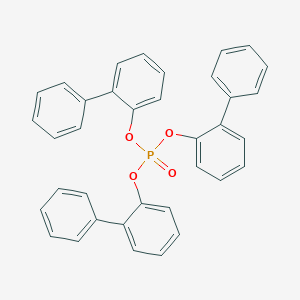
4-甲基苯甲酰氰
概述
描述
Synthesis Analysis
- 4-Methylbenzoyl cyanide is synthesized from 2-Isocyanoacetophenone, which acts as an easily accessible starting material for the formation of various heterocyclic systems, including 4-methylene-4H-benzoxazine derivatives, 3,4-dihydroquinazoline derivatives, and quinazolin-4-ones. The synthesis involves reactions under various conditions and can be characterized by spectroscopic and X-ray analysis (Neue et al., 2013).
Molecular Structure Analysis
- The molecular structure of 4-Methylbenzoyl cyanide derivatives has been analyzed using techniques like X-ray diffraction, IR spectroscopy, and NMR. For instance, the crystal structure of methyl 4-hydroxybenzoate, a related compound, has been studied to understand intermolecular hydrogen bonding and chemical quantum parameters (Sharfalddin et al., 2020).
Chemical Reactions and Properties
- 4-Methylbenzoyl cyanide participates in various chemical reactions, leading to the formation of coordination polymers with interesting electrochemical and photocatalytic properties. For example, copper(I) cyanide coordination polymers synthesized using 4-Methylbenzoyl cyanide derivatives exhibit significant photocatalytic activities (Cui et al., 2016).
Physical Properties Analysis
- The physical properties of 4-Methylbenzoyl cyanide-related compounds, such as methyl 4-methylbenzoate, have been investigated, revealing insights into their crystal structure and intermolecular interactions. These studies provide information on the planarity of the molecule and the arrangement of molecular axes (Saeed et al., 2008).
科学研究应用
氰化物传感:一些研究集中在氰化物检测传感器的开发上。例如,Elsafy、Al-Easa 和 Hijji(2018 年)的一项研究合成了充当水性介质中氰化物检测灵敏且选择性传感器的化合物 (Elsafy、Al-Easa 和 Hijji,2018 年).
有机合成:Connors、Tran 和 Durst(1996 年)的研究利用 4-甲基苯甲酰氰的衍生物 2-甲基苯甲酰氰合成了萘酚、异喹啉酮和异香豆素。这证明了该化合物在有机化学和药物合成中的效用 (Connors、Tran 和 Durst,1996 年).
光催化性能:Cui、An、Van Hecke 和 Cui(2016 年)的一项研究探讨了氰化物配位聚合物在光催化应用中的用途。这项研究表明了潜在的环境应用,特别是在污染物降解方面 (Cui、An、Van Hecke 和 Cui,2016 年).
神经学研究:Arden、Sinor、Potthoff 和 Aizenman(1998 年)的研究调查了氰化物与神经元中 N-甲基-D-天冬氨酸受体的相互作用,突出了神经化学和毒理学中一个潜在的研究领域 (Arden、Sinor、Potthoff 和 Aizenman,1998 年).
超声波对有机反应的影响:Yim、Park 和 Han(1999 年)的一项研究探讨了超声波对由苄基氰生成α-苯甲酰苄基氰的影响。这项研究有助于理解超声波等物理过程如何影响化学反应 (Yim、Park 和 Han,1999 年).
环境应用:Dash、Balomajumder 和 Kumar(2009 年)研究了使用颗粒活性炭从水和废水中去除氰化物。这项研究与环境工程和污染控制相关 (Dash、Balomajumder 和 Kumar,2009 年).
作用机制
Mode of Action
Like other cyanides, it may interact with its targets through the cyano group (cn), which can participate in various chemical reactions .
Biochemical Pathways
Cyanides are known to interfere with cellular respiration by inhibiting cytochrome c oxidase in mitochondria, but it’s unclear if this compound has the same effect .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
安全和危害
属性
IUPAC Name |
4-methylbenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHRFRDHPAPENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348886 | |
| Record name | 4-methylbenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14271-73-9 | |
| Record name | 4-methylbenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXO-P-TOLYL-ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)
